Donepezil-d7 Hydrochloride is a stable, isotopically labeled form of Donepezil Hydrochloride, where seven hydrogen atoms are replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical properties of the compound but allows for its differentiation from the unlabeled counterpart in various analytical techniques. Due to these characteristics, Donepezil-d7 Hydrochloride serves as an internal standard in mass spectrometry-based analytical methods for quantifying Donepezil Hydrochloride in biological samples. [, ] This application is particularly valuable in pharmacokinetic and biodistribution studies investigating the absorption, distribution, metabolism, and excretion of Donepezil Hydrochloride. []
Donepezil-d7 Hydrochloride is a stable isotopic labeled derivative of Donepezil Hydrochloride, primarily used in pharmacological research. It is classified as a reversible, non-competitive inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the treatment of Alzheimer's disease. The compound is notable for its deuterium labeling, which enhances its analytical properties in various studies, particularly in pharmacokinetics and metabolic profiling.
Donepezil-d7 Hydrochloride is synthesized from Donepezil Hydrochloride, which was originally developed by Eisai Pharmaceuticals. The labeled compound is commercially available from various suppliers, including chemical synthesis companies and research chemical providers. Its Chemical Abstracts Service number is 1261394-20-0.
Donepezil-d7 Hydrochloride falls under the category of pharmaceutical compounds specifically designed for neurological applications. It is part of the piperidine class of drugs and is utilized in the study of Alzheimer’s disease due to its selective inhibition of cerebral acetylcholinesterase.
The synthesis of Donepezil-d7 Hydrochloride involves several key steps that include the use of deuterated precursors. The primary method for synthesizing Donepezil involves an Aldol condensation reaction followed by catalytic reduction. The deuterated version incorporates deuterium atoms into its molecular structure, which can be achieved through specific labeling techniques during the synthesis process.
The synthetic route typically begins with alkylidene or arylidene-2-indanone as intermediates. The reaction conditions may involve the use of benzyl chloride and potassium carbonate in a biphasic solvent system (e.g., ethyl acetate and water) at controlled temperatures (50-55°C). The final product is purified through methods such as liquid-liquid extraction and crystallization.
The molecular formula for Donepezil-d7 Hydrochloride is C24H23D7ClNO3, with a molecular weight of 423.00 g/mol. The presence of seven deuterium atoms differentiates it from its non-labeled counterpart, enhancing its stability and detection sensitivity in analytical methods.
The molecular structure features a piperidine ring and an indanone moiety, which are essential for its biological activity. The compound appears as a white solid and has been characterized using techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium.
Donepezil-d7 Hydrochloride undergoes similar chemical reactions as Donepezil Hydrochloride, primarily acting as an inhibitor of acetylcholinesterase. Its reactions can be monitored using high-performance liquid chromatography coupled with mass spectrometry to track its metabolic pathways in biological systems.
The quantification of Donepezil-d7 in biological samples often employs liquid-liquid extraction methods followed by analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique allows for precise measurement of the compound's concentration in plasma and other biological fluids.
Donepezil-d7 Hydrochloride exerts its pharmacological effects by selectively inhibiting acetylcholinesterase in the central nervous system. This inhibition leads to increased levels of acetylcholine, a neurotransmitter vital for memory and learning processes.
Research indicates that Donepezil has greater selectivity for cerebral acetylcholinesterase compared to butyrylcholinesterase, making it effective even at lower doses. Studies have demonstrated significant improvements in cognitive function among patients with Alzheimer's disease when treated with Donepezil.
Donepezil-d7 Hydrochloride has a hygroscopic nature and must be handled under controlled conditions to maintain its integrity. Its solubility profile indicates that it can be effectively formulated into various pharmaceutical preparations for clinical use.
Donepezil-d7 Hydrochloride is primarily used as an internal standard in analytical chemistry for quantifying Donepezil levels in biological samples. Its labeled nature allows researchers to accurately assess pharmacokinetics, metabolism, and bioavailability without interference from endogenous compounds. Additionally, it aids in studies related to drug interactions and therapeutic efficacy in Alzheimer's disease treatment protocols.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: